molecular formula C11H13NO2 B12584022 Methyl (3-phenylprop-2-en-1-yl)carbamate CAS No. 296777-65-6

Methyl (3-phenylprop-2-en-1-yl)carbamate

Cat. No.: B12584022
CAS No.: 296777-65-6
M. Wt: 191.23 g/mol
InChI Key: GBZJJYYGSUQNRN-UHFFFAOYSA-N
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Description

Methyl (3-phenylprop-2-en-1-yl)carbamate is a chemical compound with the molecular formula C11H13NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a methyl group and a 3-phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3-phenylprop-2-en-1-yl)carbamate typically involves the reaction of 3-phenylprop-2-en-1-ol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

[ \text{3-phenylprop-2-en-1-ol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-phenylprop-2-en-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can participate in substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used to achieve substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amines.

Scientific Research Applications

Methyl (3-phenylprop-2-en-1-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of Methyl (3-phenylprop-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-phenylprop-2-en-1-yl)carbamate
  • Propyl (3-phenylprop-2-en-1-yl)carbamate
  • Butyl (3-phenylprop-2-en-1-yl)carbamate

Uniqueness

Methyl (3-phenylprop-2-en-1-yl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

CAS No.

296777-65-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl N-(3-phenylprop-2-enyl)carbamate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)12-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,12,13)

InChI Key

GBZJJYYGSUQNRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC=CC1=CC=CC=C1

Origin of Product

United States

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